2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid
Description
2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid is an organic compound that features a unique structure combining a chlorinated benzoic acid with a nitroethenyl-substituted furan ring
Properties
IUPAC Name |
2-chloro-5-[5-[(Z)-2-nitroethenyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO5/c14-11-3-1-8(7-10(11)13(16)17)12-4-2-9(20-12)5-6-15(18)19/h1-7H,(H,16,17)/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIQQHUTESHFRT-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\[N+](=O)[O-])C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by a series of reactions to attach the furan ring and the nitroethenyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include further oxidized nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo redox reactions, potentially generating reactive oxygen species that can affect cellular function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzoic acid: Similar structure but lacks the furan ring and nitroethenyl group.
5-nitro-2-furancarboxylic acid: Similar structure but lacks the chlorinated benzoic acid moiety.
2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid or furan ring.
Uniqueness
This compound is unique due to its combination of a chlorinated benzoic acid with a nitroethenyl-substituted furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
